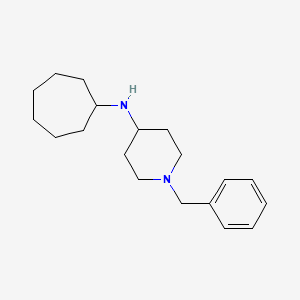
N-(2-isopropyl-6-methylphenyl)-3-(2-thienyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-isopropyl-6-methylphenyl)-3-(2-thienyl)acrylamide, also known as ITA, is a compound that has been widely studied for its potential therapeutic applications. ITA belongs to the class of acrylamides and has been shown to possess anti-inflammatory, analgesic, and antitumor properties.
Mechanism of Action
N-(2-isopropyl-6-methylphenyl)-3-(2-thienyl)acrylamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. The antitumor activity of this compound is thought to be mediated by the induction of apoptosis in cancer cells and the inhibition of angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to modulate several biochemical and physiological processes. It has been shown to inhibit the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which play a key role in tumor invasion and metastasis.
Advantages and Limitations for Lab Experiments
N-(2-isopropyl-6-methylphenyl)-3-(2-thienyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess potent anti-inflammatory, analgesic, and antitumor properties. However, this compound has some limitations for lab experiments. It is a relatively new compound and its pharmacokinetics and toxicity profile are not well understood. Further studies are needed to determine its safety and efficacy in vivo.
Future Directions
N-(2-isopropyl-6-methylphenyl)-3-(2-thienyl)acrylamide has great potential for the development of novel therapeutics for the treatment of pain, inflammation, and cancer. Future studies should focus on determining the optimal dosage and administration route of this compound, as well as its pharmacokinetics and toxicity profile. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory, analgesic, and antitumor effects of this compound.
Synthesis Methods
N-(2-isopropyl-6-methylphenyl)-3-(2-thienyl)acrylamide can be synthesized by the reaction of 2-isopropyl-6-methylphenylamine with 2-thiophene carboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with acryloyl chloride to yield this compound. The purity of this compound can be improved by recrystallization from ethanol.
Scientific Research Applications
N-(2-isopropyl-6-methylphenyl)-3-(2-thienyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also been shown to exhibit antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
(E)-N-(2-methyl-6-propan-2-ylphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-12(2)15-8-4-6-13(3)17(15)18-16(19)10-9-14-7-5-11-20-14/h4-12H,1-3H3,(H,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRGBYWQJVZAFR-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5864804.png)
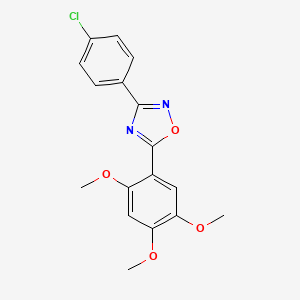
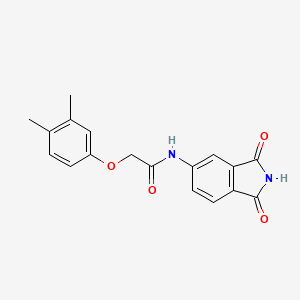
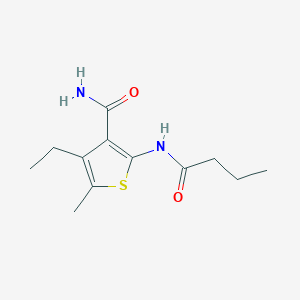
![3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5864827.png)
![ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5864838.png)
![3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5864840.png)
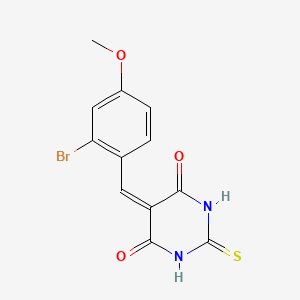
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5864847.png)
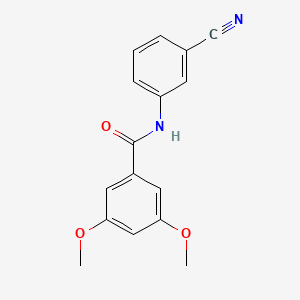
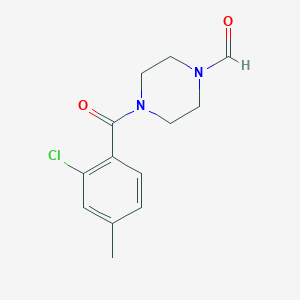
![2-(4-chloro-3,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5864857.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5864867.png)
